N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a 2-ethylquinazolin-4-yloxy moiety at the acetamide’s carbonyl side chain. The compound’s synthesis involves coupling 2-bromo-N-(3,5-dimethylphenyl)acetamide with quinazolin-4-ol in the presence of potassium carbonate and anhydrous DMF, achieving a high yield of 95% .
Key spectroscopic data includes:
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAVVJNJARLVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- CAS Number : 1116082-36-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and inflammation.
- Receptor Modulation : Potential modulation of neurotransmitter receptors, which could influence pain pathways and other neurological functions.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, including breast and prostate cancers. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In vivo studies have shown that this compound significantly reduces markers of inflammation in rodent models. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. Its efficacy was assessed using disk diffusion methods, showing notable inhibition zones compared to control groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Its structure suggests potential interactions with various biological targets, which can lead to therapeutic applications.
Anticancer Properties
Research indicates that compounds with similar structures to N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide demonstrate significant anticancer activity. For instance, quinazoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in Cancer Research reported that quinazoline derivatives significantly reduced tumor growth in xenograft models. The treatment led to a marked decrease in tumor volume and weight when compared to control groups.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds.
Inhibition of Enzymatic Activity
The compound has also shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory processes. For example, studies on related quinazoline derivatives have demonstrated their ability to inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in cancer cell proliferation.
| Compound | MIF Tautomerase IC50 (µM) |
|---|---|
| Compound C | 27 |
| Compound D | 15 |
| Compound E | 7.2 |
These results indicate that modifications to the compound's structure can significantly enhance its inhibitory potency against MIF.
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
Cancer Therapy
The compound's ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer therapy. Further studies are required to elucidate its mechanisms of action and optimize its efficacy.
Anti-inflammatory Applications
Due to its inhibitory effects on MIF, the compound may be explored for its potential use in treating inflammatory diseases, where MIF is known to play a significant role.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the acetamide and quinazoline moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Structural Modifications and Solid-State Properties
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): This analog replaces the quinazolinyloxy group with a trichloromethyl moiety. Crystallographic studies reveal that electron-withdrawing groups like –CCl3 influence lattice parameters, with the 3,5-dimethylphenyl variant exhibiting two molecules per asymmetric unit, unlike mono-molecule structures in simpler analogs. This highlights how substituent electronic properties dictate solid-state packing .
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Here, the quinazoline is replaced by a diethylamino group, and the phenyl substituents are at the 2,6-positions. The compound’s melting point (66–69°C) suggests lower thermal stability than the target compound, which remains solid at room temperature .
Heterocyclic Variations and Bioactivity
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These derivatives substitute quinazoline with coumarin (chromen-2-one) and incorporate a thiazolidinone ring. The synthesis employs mercaptoacetic acid and ZnCl2 in dioxane, contrasting with the DMF/K2CO3 route used for the target compound. Coumarin’s fluorescence properties may confer imaging utility, whereas quinazoline’s planar structure favors enzyme inhibition .
2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide (): This analog combines a thiazolidinone ring with a 3,5-dimethylphenoxy group. The thiazolidinone moiety, a known pharmacophore in antidiabetic drugs, suggests divergent therapeutic applications compared to the quinazoline-based target compound .
Pesticide-Related Acetamides
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) ():
Oxadixyl’s oxazolidinyl and methoxy groups make it a systemic fungicide. The 2,6-dimethylphenyl group enhances lipid solubility, aiding plant membrane penetration, whereas the target compound’s 3,5-dimethyl configuration may optimize receptor binding in mammalian systems .
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) (): A chloroacetamide herbicide, alachlor’s 2,6-diethylphenyl and methoxymethyl groups confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis.
Data Table: Key Comparative Features
N/R: Not reported in provided evidence.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a quinazolin-4-ol derivative is reacted with 2-bromo-N-(3,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF) under reflux (18–24 h) .
- Yield Optimization : Yields vary significantly (9%–72%) depending on substituents and reaction time. For instance, electron-donating groups on the quinazoline ring (e.g., methoxy) improve yields (70%–72%) due to enhanced nucleophilicity of the oxygen atom .
- Key Data :
| Substituent on Quinazoline | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethoxy | 18 | 9 |
| Methoxy | 18 | 72 |
| Benzyloxy | 24 | 48 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H NMR Analysis : Key signals include the acetamide NH proton (δ ~10.0–10.3 ppm), aromatic protons (δ ~6.7–8.1 ppm), and methyl/methoxy groups (δ ~2.2–4.0 ppm). For example, the 3,5-dimethylphenyl group shows two singlets at δ 6.72–7.24 ppm .
- UPLC-MS : The molecular ion peak ([M+H]⁺) is observed at m/z 352–381, depending on substituents. A retention time (RT) of 1.54–4.08 min confirms purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Potential : Quinazoline derivatives exhibit activity against Mycobacterium tuberculosis (MIC ~0.5–2 µg/mL), likely due to inhibition of cell wall synthesis enzymes .
- Enzyme Inhibition : Analogous compounds (e.g., elastase inhibitors) show IC₅₀ values <10 µM, suggesting potential anti-inflammatory or anti-aging applications .
Advanced Research Questions
Q. How does meta-substitution on the phenyl ring influence the compound’s solid-state geometry and intermolecular interactions?
- Structural Insights : X-ray crystallography reveals that 3,5-dimethyl substitution creates a planar acetamide moiety with C–H···O hydrogen bonds (2.8–3.1 Å). This stabilizes the crystal lattice and enhances thermal stability .
- Electron Effects : Strong electron-withdrawing groups (e.g., nitro) distort the aromatic ring’s planarity, reducing packing efficiency and melting points compared to dimethyl-substituted analogs .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Case Study : Discrepancies in antimycobacterial activity (e.g., 9% vs. 70% inhibition) may arise from substituent electronic effects. For example, methoxy groups enhance membrane permeability, while bulky benzyloxy groups reduce target binding .
- Validation Steps :
Replicate synthesis under standardized conditions.
Use isogenic bacterial strains to control for resistance mechanisms.
Compare logP values to assess bioavailability differences.
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking Studies : Molecular dynamics simulations of quinazoline derivatives with elastase (PDB: 1BRK) predict binding via π-π stacking (quinazoline–Tyr228) and hydrogen bonding (acetamide NH–Ser195) .
- ADMET Predictions :
| Parameter | Value |
|---|---|
| logP (lipophilicity) | 3.2 ± 0.5 |
| Plasma protein binding | 85–90% |
| CYP3A4 inhibition risk | Low |
Methodological Recommendations
- Synthesis Troubleshooting : For low yields (<20%), replace DMF with acetonitrile to reduce side reactions .
- Analytical Cross-Validation : Combine NMR with FT-IR to confirm carbonyl (C=O) stretches at 1650–1680 cm⁻¹ .
- Biological Assays : Use a checkerboard synergy test to evaluate combinatorial effects with frontline antibiotics (e.g., isoniazid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
